molecular formula C13H8N2O2 B1320041 2-(3-Cyanophenyl)nicotinic acid CAS No. 218138-63-7

2-(3-Cyanophenyl)nicotinic acid

Cat. No.: B1320041
CAS No.: 218138-63-7
M. Wt: 224.21 g/mol
InChI Key: KIRZXTAVUYRGSA-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a cyanophenyl group attached to the nicotinic acid structure. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

2-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD via the Preiss–Handler pathway . This pathway involves three stages, with the first stage converting nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid (NAMN) by nicotinic acid phosphoribosyltransferases (NAPRTEC 6.3.4.21) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox metabolism and NAD-dependent pathways . The compound acts as a precursor to nicotinamide coenzymes, which are vital for these pathways .

Pharmacokinetics

For instance, nicotinic acid has a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of nicotinic acid. For example, nicotinic acid has been shown to decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign . This suggests that similar environmental factors could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)nicotinic acid typically involves the reaction of 3-cyanobenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction. The reaction mixture is then acidified to precipitate the product, which is subsequently purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-(3-Cyanophenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-Bromophenyl)-2-chloronicotinamide

Uniqueness

2-(3-Cyanophenyl)nicotinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

2-(3-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRZXTAVUYRGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594092
Record name 2-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218138-63-7
Record name 2-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-(3′-cyanophenyl)nicotinate (1.21 g, 5.1 mmol) was partially dissolved in MeOH (40 mL), and lithium hydroxide monohydrate (234 mg dissolved in 6 mL H2O, 5.6 mmol) was added. After 20 hours, the resulting solution was diluted with water and extracted with CHCl3. The aqueous was acidified to pH 4 with 1 M HCl and extracted several times with CHCl3. Solid sodium chloride was added to the aqueous solution and the solution was extracted with 5-10% MeOH/CHCl3. The organic extracts were combined, dried over Na2SO4, filtered, and evaporated to yield a white solid (1.06 g, 93%). 1H NMR (CDCl3): δ8.85 (dd, 1H, J=5.1, J′=1.5), 8.35 (dd, 1H, J=7.6, J′=1.4), 7.84 (s, 1H), 7.75 (m, 2H), 7.55 (t, 1H, J=7.7), 7.47 (m, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
93%

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